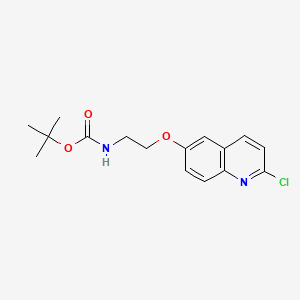
6-Vinyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
6-Vinyl-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C12H14 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intramolecular Aromatic Substitution : Derivatives of 6-Vinyl-1,2,3,4-tetrahydronaphthalene are valuable for studying competitive intramolecular aromatic substitution by vinyl radicals (Citterio et al., 1994).
Chiral Auxiliary in Organic Synthesis : It's used as a chiral auxiliary in Reformatsky-type reactions, particularly between α-bromoacyloxazolidinone and carbonyl compounds, to create asymmetric synthesis (Orsini et al., 2005).
Synthesis of Chrysenes and Phenanthrenes : Its application includes the synthesis of chrysenes and a-fused phenanthrenes using a palladium(0) coupling and electrocyclic ring closure sequence (Gilchrist & Summersell, 1988).
Liquid Crystal Mixtures for TFT-Displays : The compound is used in designing new liquid crystal mixtures for thin-film transistor (TFT) displays (Kusumoto et al., 2004).
Synthesis of Tetrahydroquinoline Derivatives : It also aids in synthesizing various tetrahydroquinoline derivatives (Nomura et al., 1974).
PET Imaging of Retinoid X Receptor : this compound is utilized in the synthesis of fluorine-18-labeled bexarotene analogues for PET imaging of the retinoid X receptor (Wang et al., 2014).
Organometallic Chemistry and Molecular Structure Research : The synthesized compound finds applications in organic synthesis and studying molecular structures (Lee et al., 1995).
Synthesis of Octasubstituted Naphthalenes : It's a novel synthetic route to octasubstituted naphthalenes from four alkynes and one olefin unit (Zhou et al., 2004).
Enantioenriched 1,3-Diols Synthesis : The compound is used in synthesizing enantioenriched 1,2,3,4-tetrahydronaphthalene-derived 1,3-diols (Cheng et al., 2018).
Molecule-Surface and Intermolecular Interaction Studies : Its chiral self-assembly is leveraged for studying molecule-surface interactions and intermolecular interactions (Silly, Ausset, & Sun, 2017).
properties
IUPAC Name |
6-ethenyl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2,7-9H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPFHTNNYAOCTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(CCCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-amine](/img/structure/B8197995.png)
![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-amine](/img/structure/B8198001.png)
![5-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8198004.png)
![3'-Fluoro-5-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8198011.png)
![3'-Ethyl-5-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8198019.png)



